3-(5-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide
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Overview
Description
3-(5-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is a synthetic organic compound that features an indole and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole is then methoxylated using a methoxy group donor such as dimethyl sulfate or methanol in the presence of a base.
Pyrazole Formation: The pyrazole ring is synthesized by reacting a 1,3-diketone with hydrazine.
Coupling Reaction: The final step involves coupling the methoxyindole with the pyrazole moiety using a suitable linker, such as a propanoic acid derivative, under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The indole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution on the indole ring can be carried out using halogens or nitro groups, while nucleophilic substitution on the pyrazole ring can involve alkyl or acyl halides.
Major Products
Oxidation: Methoxyindole aldehydes or acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted indole and pyrazole derivatives.
Scientific Research Applications
3-(5-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in targeting serotonin receptors and other neurological pathways.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets such as serotonin receptors. The indole moiety is known to mimic the structure of serotonin, allowing the compound to bind to serotonin receptors and modulate their activity . This interaction can influence various signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(5-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide stands out due to its dual indole-pyrazole structure, which provides a unique combination of pharmacological and chemical properties
Properties
Molecular Formula |
C19H24N4O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(5-methoxyindol-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C19H24N4O2/c1-13-17(14(2)22(3)21-13)12-20-19(24)8-10-23-9-7-15-11-16(25-4)5-6-18(15)23/h5-7,9,11H,8,10,12H2,1-4H3,(H,20,24) |
InChI Key |
RUXWGEPSZRFTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)CCN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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